Quinifur

trypanothione reductase Chagas disease antitrypanosomal

Quinifur (CAS 101360-40-1), also known as Khinifur or Quinifuryl (free base CAS 70762-66-2), is a synthetic nitrofuran-ethenyl-quinoline antibiotic first synthesized in the USSR by Dr. N.M.

Molecular Formula C25H34N4O12P2
Molecular Weight 644.5 g/mol
CAS No. 101360-40-1
Cat. No. B1679957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinifur
CAS101360-40-1
SynonymsQuinifur;  Khinifur; 
Molecular FormulaC25H34N4O12P2
Molecular Weight644.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(=NC(=O)C1=CC(=NC2=CC=CC=C21)C=CC3=CC=C(O3)[N+](=O)[O-])C.OP(=O)(O)O.OP(=O)(O)O
InChIInChI=1S/C25H28N4O4.2H3O4P/c1-4-28(5-2)16-8-9-18(3)26-25(30)22-17-19(27-23-11-7-6-10-21(22)23)12-13-20-14-15-24(33-20)29(31)32;2*1-5(2,3)4/h6-7,10-15,17H,4-5,8-9,16H2,1-3H3;2*(H3,1,2,3,4)/b13-12+,26-18?;;
InChIKeyFWFAAAZYGUDBFC-GOYNKABISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinifur (CAS 101360-40-1): A Dual-Function Nitrofuran-Ethenyl-Quinoline with Differentiated Trypanothione Reductase Selectivity and Photoactivatable Cytotoxicity


Quinifur (CAS 101360-40-1), also known as Khinifur or Quinifuryl (free base CAS 70762-66-2), is a synthetic nitrofuran-ethenyl-quinoline antibiotic first synthesized in the USSR by Dr. N.M. Sukhova . The diphosphate salt (C25H34N4O12P2, MW 644.5) confers water solubility to the 5-nitrofuran-ethenyl-quinoline pharmacophore . Unlike classical nitrofurans (e.g., nitrofurazone, furazolidone) that act primarily as DNA-damaging antibiotics, Quinifur possesses a dual mechanism: (i) selective, uncompetitive inhibition of the parasite-specific enzyme trypanothione reductase (TR) with Ki = 4.5 μM, and (ii) function as a radical-generating 'subversive substrate' for TR, producing reactive oxygen species . This combination of a quinoline scaffold—structurally distinct from simple nitrofurans—with a 5-nitrofuran warhead creates a chemical space not occupied by any currently marketed nitrofuran antibiotic, establishing the compound's unique positioning for antitrypanosomal and photochemotherapy research applications .

Why Generic Nitrofuran Substitution Cannot Replicate Quinifur's Differentiated Pharmacological Profile


Within the nitrofuran class, compounds share the 5-nitrofuran moiety but diverge dramatically in their scaffold architecture, enzyme selectivity, metabolic fate, and photochemical properties. Classical nitrofurans such as nitrofurazone and furazolidone act through non-specific DNA damage following nitroreduction and lack the quinoline extension that confers TR selectivity . Even the clinically used antitrypanosomal nitrofuran nifurtimox exhibits an inverted selectivity profile—inhibiting human glutathione reductase (GR, Ki = 40 μM) more potently than parasite TR (IC50 ≈ 200 μM)—whereas Quinifuryl displays 22-fold selectivity for TR (Ki = 4.5 μM) over GR (Ki = 100 μM) . Within the nitrofuran-ethenyl-quinoline subfamily, minor structural modifications drastically alter both microsomal metabolic stability and antitumor potency, as demonstrated by Verovskiy et al. (1990) across a panel of nitroheterocyclic compounds . Consequently, substituting Quinifur with a generic nitrofuran for target-based screening, photochemotherapy studies, or antitrypanosomal research would introduce fundamentally different selectivity, metabolic, and photochemical parameters that invalidate cross-compound assumptions .

Quinifur (CAS 101360-40-1) Quantitative Differentiation Evidence: Comparator-Anchored Data for Scientific Procurement Decisions


Selective Trypanothione Reductase Inhibition: Quinifuryl vs Nifurtimox – 22-Fold Parasite-Selective Targeting

Quinifuryl (Chinifur) was identified as the most selective inhibitor of Trypanosoma congolense trypanothione reductase (TR) among a panel of nitrofurans with aromatic and heterocyclic substituents, acting as an uncompetitive inhibitor versus NADPH. It inhibits TR with Ki = 4.5 μM, while only weakly inhibiting the human counterpart enzyme glutathione reductase (GR) with Ki = 100 μM, yielding a 22-fold selectivity window. In contrast, the clinically used antitrypanosomal drug nifurtimox (Lampit) shows an inverted selectivity profile: it is a stronger inhibitor of human GR (Ki = 40 μM) than of TR (IC50 ≈ 200 μM), a ratio of approximately 0.2. The well-characterized benzodiazepine inhibitor clomipramine (Ki for TR = 6.4 μM) approaches Quinifuryl's potency but lacks the subversive substrate function critical for sustained oxidative stress generation .

trypanothione reductase Chagas disease antitrypanosomal subversive substrate nitrofuran

Photoactivatable Cytotoxicity: Quinifuryl Light/Dark LC50 Ratio of ≥27-Fold in P388 Leukemia Cells

In a direct head-to-head comparison of dark versus illuminated conditions, Quinifuryl demonstrated pronounced photoactivatable cytotoxicity against P388 mouse leukemia cells. Under 60-minute illumination with visible light (390–500 nm), the LC50 was approximately 0.45 μg/mL (~1 μM). In contrast, the LC50 in the dark exceeded 12 μg/mL (~27 μM), yielding a light/dark potency differential of at least 27-fold. At the lowest tested concentration of 0.09 μg/mL, the toxic effect under illumination exceeded the dark effect by more than 3-fold, and near-complete (≈100%) cell proliferation arrest was achieved under light. This photocytotoxicity is mediated by short-lived reactive intermediates—singlet oxygen (¹Δg, quantum yield 0.29 ± 0.03 in water), nitric oxide (NO, yield 0.45 ± 0.03 mol/mol), and superoxide anion (O₂⁻)—rather than by the stable photolysis end-products, which are non-toxic . No equivalent photoactivation magnitude has been reported for nitrofurazone, furazolidone, or nitrofurantoin.

photochemotherapy photocytotoxicity P388 leukemia visible light activation reactive oxygen species

Quinifuryl vs Nitracrine: Metabolic Stability Differential in Tumor vs Liver Microsomes Defines Application-Specific Utility

In a comparative microsomal metabolism study, Quinifur (compound V) and Nitracrine (compound XI, a 1-nitroacridine antitumor agent) exhibited fundamentally divergent metabolic fates that dictate their respective application domains. Quinifur is rapidly broken down in mouse liver microsomes but is stable in Ehrlich ascites carcinoma (EAC) tumor microsomes. In contrast, Nitracrine is rapidly consumed during incubation with both liver and EAC microsomes in the presence of NADPH, although the composition of metabolites differs between the two tissue types. This metabolic stability differential explains an important functional consequence: Quinifur is an effective radiosensitizer of tumor cells in culture but is ineffective via non-contact (systemic) administration methods because of its hepatic first-pass metabolic inactivation . No such tumor-microsome-selective stability has been documented for classical nitrofurans; their metabolic pathways are dominated by ubiquitous nitroreductases present in both hepatic and extrahepatic tissues.

microsomal metabolism tumor selectivity nitroheterocyclic liver microsomes Ehrlich ascites carcinoma

Quinifuryl vs Nitracrine: Normalized Photocytotoxic Potency and Cell-Type Selectivity Across Three Cell Lines

In a comparative photocytotoxicity study across three cell lines—murine lympholeukemia P388, human erythroleukemia K562, and non-transformed murine fibroblasts NIH3T3—both Quinifuryl and Nitracrine showed significantly elevated cytotoxicity under visible light illumination (350–450 nm), with LC50 values 7–35 times lower after 1-hour illumination compared to 1-hour dark incubation. Nitracrine's cytotoxicity exceeded that of Quinifuryl across all cell lines by approximately 10-fold under both dark and illuminated conditions. However, a general toxic effect (direct cell kill plus proliferation arrest) exceeding 80% was achieved after 1-hour illumination with a Quinifuryl concentration as low as 0.2 μM, compared to 0.02 μM for the more potent Nitracrine. Notably, both drugs demonstrated substantially higher toxicity toward leukemia cells (P388) relative to normal fibroblasts (NIH3T3), with cell death rates 2–3 times higher in P388 cells .

photocytotoxicity leukemia fibroblast K562 P388 NIH3T3 nitroheterocyclic

Class-Level Antitumor Differentiation: Quinifuryl Was the Most Cytotoxic 5-Nitrofuran Derivative Among a Screened Panel Against Melanoma B16 and Leukemia P388

In a comprehensive structure-activity relationship study by Verovskiy et al. (1990), a large group of nitroheterocyclic compounds including multiple 5-nitrofuran and 1-nitroacridine derivatives was evaluated for cytotoxicity toward melanoma B16 and murine lympholeukemia P388 cells, alongside mouse toxicity, microsomal metabolic activation, and antitumor activity. Among all 5-nitrofuran derivatives tested, Quinifuryl displayed the highest in vitro cytotoxicity toward both tumor cell lines, and notably demonstrated low toxicity toward tumor (P388)-bearing mice in vivo, a favorable therapeutic index indicator. Nitracrine (1-nitroacridine) was the only compound exceeding Quinifuryl's potency across the full panel. Critically, the study established that antitumor activity in this series 'entirely depended on the substitute in the quinoline ring and the system of adjacent bonds,' confirming that structural features unique to Quinifuryl—the 4-carboxamide substitution with a basic side chain and the ethenyl linker to 5-nitrofuran—are essential determinants of its differentiated activity .

structure-activity relationship 5-nitrofuran B16 melanoma P388 leukemia cytotoxicity ranking

Quinifur (CAS 101360-40-1) High-Confidence Application Scenarios for Scientific Procurement


Antitrypanosomal Drug Discovery: TR-Selective Positive Control and Lead Scaffold

Quinifuryl's validated Ki of 4.5 μM for trypanothione reductase with 22-fold selectivity over human glutathione reductase makes it an essential positive control for TR inhibition assays in Trypanosoma brucei, T. cruzi, and Leishmania spp. drug discovery programs. Unlike nifurtimox—which preferentially inhibits human GR—Quinifuryl provides a genuine parasite-selective benchmark. Procurement is indicated for laboratories conducting TR enzyme inhibition screens, subversive substrate cycling assays, and molecular docking validation where a well-characterized, commercially available nitrofuran-quinoline hybrid with published kinetic constants (TN = 3 s⁻¹, TN/Km = 3.2 × 10⁴ M⁻¹ s⁻¹) is required .

Photochemotherapy (PCT) and Photodynamic Therapy (PDT) Research Programs

With a ≥27-fold light/dark cytotoxicity differential at 390–500 nm, well-characterized photochemical reactive species generation (singlet oxygen Φ = 0.29 ± 0.03, NO yield = 0.45 ± 0.03 mol/mol), and the unique property that stable photolysis end-products are non-toxic—enabling spatiotemporal control of cytotoxicity solely at the illuminated site—Quinifuryl is the first nitroheterocyclic validated as a photochemotherapy agent . Procurement is warranted for research groups investigating light-activated anticancer or antimicrobial approaches, particularly where oxygen-independent phototoxicity (via NO and superoxide) complements conventional oxygen-dependent photosensitizers.

Local/Topical Antiseptic and Intralesional Antitumor Formulation Development

Quinifur's metabolic profile—rapid hepatic clearance coupled with stability in tumor microsomes—defines its optimal administration route as local, topical, or intralesional delivery. This property, combined with its documented use as an antiseptic for wounds and burns in clinical settings and its radiosensitizing activity in vitro, positions Quinifur for formulation studies aimed at topical oncological applications (e.g., actinic keratosis, superficial basal cell carcinoma) or antiseptic wound dressings with built-in photodynamic functionality . Researchers requiring a water-soluble, photoactivatable nitroheterocyclic with established in vivo low-toxicity data in tumor-bearing mice should prioritize Quinifur over lipophilic nitrofurans requiring organic solvent formulation.

Structure-Activity Relationship (SAR) Studies of Nitrofuran-Ethenyl-Quinoline Hybrids

As the most cytotoxic 5-nitrofuran derivative identified in the Verovskiy et al. (1990) panel, Quinifuryl serves as the benchmark for any medicinal chemistry program exploring modifications to the quinoline ring, the ethenyl linker, or the basic side chain of nitrofuran-ethenyl-quinoline hybrids. The established SAR rule—that antitumor activity 'entirely depends on the substitute in the quinoline ring and the system of adjacent bonds'—provides a rational starting point for derivative design . The commercially available diphosphate salt (CAS 101360-40-1) offers the water solubility needed for consistent in vitro dosing, a practical advantage over the free base for cell-based SAR campaigns.

Quote Request

Request a Quote for Quinifur

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.